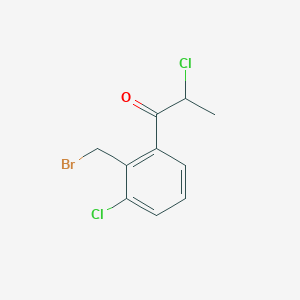
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ketone formation. For instance, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution can be a starting point . The reaction conditions often involve controlled temperatures and the use of solvents like carbon tetrachloride or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction times can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through electrophilic substitution and nucleophilic addition reactions. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .
類似化合物との比較
2-Bromomethyl-1,3-dioxolane: Used in the preparation of unsaturated aldehydes.
2,2-Bis(bromomethyl)-1,3-propanediol: Utilized in polymer synthesis.
1-Bromo-2-butyne: Employed in radical polymerization.
特性
分子式 |
C10H9BrCl2O |
|---|---|
分子量 |
295.98 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-3-chlorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5H2,1H3 |
InChIキー |
WWXVIKHBXJINOM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C(=CC=C1)Cl)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















